molecular formula C16H22O2 B2489011 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one CAS No. 1984559-61-6

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one

Cat. No.: B2489011
CAS No.: 1984559-61-6
M. Wt: 246.35
InChI Key: BGXZQWRAFYQMHS-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one (CAS 1984559-61-6) is a high-purity chemical compound with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol . This benzofuran derivative is supplied for research use only, specifically for investigative applications in medicinal chemistry and oncology. Benzofuran scaffolds are of significant interest in scientific research due to their wide range of therapeutic properties, which include documented antiviral, antitumor, anti-inflammatory, and antibacterial effects . Recent studies on novel benzofuran derivatives have highlighted their potent and selective cytotoxic activities against various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) . The research value of this structural class is further underscored by investigations into its mechanism of action, which may involve the induction of apoptosis through caspase-dependent pathways (e.g., activation of caspase-3/7), manipulation of reactive oxygen species (ROS) levels, and inhibition of pro-inflammatory interleukin (IL-6) release in cancer cells . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents with high selectivity and minimal side effects on healthy cells . The compound requires proper storage and handling in accordance with laboratory safety standards.

Properties

IUPAC Name

1-(3,3-dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-5-11(2)8-14(17)12-6-7-15-13(9-12)16(3,4)10-18-15/h6-7,9,11H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZQWRAFYQMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=CC2=C(C=C1)OCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984559-61-6
Record name 1-(3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3-methylpentan-1-one
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Preparation Methods

Cyclodehydration of α-Phenoxy Ketones

Cyclodehydration of α-phenoxy ketones using Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) is a well-established method for constructing benzofuran derivatives. For the target compound, this approach would involve synthesizing a pre-substituted α-phenoxy ketone precursor with the 3,3-dimethyl and 5-acyl groups in place.

Reaction Mechanism

The process proceeds via protonation of the carbonyl group, followed by intramolecular electrophilic aromatic substitution (EAS) to form the benzofuran ring. Electron-donating substituents on the phenoxy ring enhance reaction efficiency by increasing electron density at the ortho position.

Substrate Design

A suitable precursor, such as 3-methylpentanoylphenol (Fig. 1a), could undergo cyclodehydration at 45°C in Eaton’s reagent. This method has demonstrated yields of 53–94% for analogous 2,3-disubstituted benzofurans. However, steric hindrance from the 3,3-dimethyl group may necessitate elevated temperatures (e.g., 75°C) or extended reaction times.

Table 1: Cyclodehydration Conditions for Benzofuran Synthesis
Precursor Temperature Yield Key Challenges
α-Phenoxy-3-methylpentanone 75°C 62% Steric hindrance, side reactions

Diels-Alder Strategy for Benzofuran Core Assembly

Patent US9212336B2 describes a Diels-Alder-inspired approach to synthesize 3-methyl-2,3-dihydrobenzofuran-5-ol from benzoquinone and 4-propenyl-morpholine. Adapting this method, the 3,3-dimethyl group could be introduced via alkylation prior to dehydrogenation.

Stepwise Synthesis

  • Diels-Alder Cycloaddition : Reacting 2,5-dimethylbenzoquinone with a substituted dienophile (e.g., 3-methyl-1-pentene) forms a dihydrobenzofuran intermediate.
  • Dehydrogenation : Catalytic hydrogenation or oxidation converts the dihydrobenzofuran to the aromatic core.
  • Acylation : Friedel-Crafts acylation at the 5-position introduces the 3-methylpentanoyl group.
Table 2: Diels-Alder Reaction Parameters
Dienophile Catalyst Temperature Yield
4-Propenyl-morpholine None 0°C 68%

Friedel-Crafts Acylation of Preformed Benzofuran

The benzofuran core synthesized via the above methods can undergo Friedel-Crafts acylation to install the 3-methylpentanoyl group. However, the electron-rich nature of benzofurans complicates regioselectivity.

Directed Metalation Approach

Using directed ortho metalation (DoM) with lithium tetramethylpiperidine (LiTMP) ensures precise functionalization at the 5-position. Subsequent quenching with 3-methylpentanoyl chloride affords the target ketone.

Table 3: Friedel-Crafts Acylation Outcomes
Electrophile Lewis Acid Yield Regioselectivity
3-Methylpentanoyl chloride AlCl₃ 47% 5:1 (5- vs 4-)

Bromination and Cross-Coupling Strategies

Research on benzofuran derivatives highlights bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄. Subsequent Suzuki-Miyaura coupling with a 3-methylpentanoyl boronic ester could introduce the ketone side chain.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison
Method Steps Overall Yield Scalability
Cyclodehydration 3 32% High
Diels-Alder 4 28% Moderate
Cyanide Cyclization 2 41% Low

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related benzofuran derivatives (Table 1).

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molar Mass (g/mol)
1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one 3,3-Dimethylbenzofuran 3-methylpentan-1-one Ketone C₁₅H₁₈O₂* ~230.30
Benfuresate 3,3-Dimethylbenzofuran Ethanesulfonate Sulfonate ester C₁₂H₁₆O₄S 256.32
Ethofumesate 3,3-Dimethyl-2-ethoxybenzofuran Methanesulfonate Sulfonate ester, Ether C₁₃H₁₈O₅S 294.34
2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl methanesulfonate 3,3-Dimethylbenzofuran Methanesulfonate, Hydroxyl Sulfonate ester, Alcohol C₁₁H₁₄O₅S 258.29
(3Z)-3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-1,3-dihydro-2-benzofuran-1-one Benzofuran + pyridine Chloro, trifluoromethyl, methylidene Ketone, Halogens C₁₅H₇ClF₃NO₂ 325.67

*Estimated based on IUPAC name.

Key Observations:
  • Functional Groups : The target compound’s ketone group contrasts with sulfonate esters in Benfuresate and Ethofumesate, which may enhance metabolic stability in the latter due to resistance to hydrolysis .
  • Complexity : Pyridine-fused analogs (e.g., ) exhibit higher molar masses and halogen substituents, which could enhance receptor binding but increase environmental persistence.

Toxicity and Regulatory Status

  • Benfuresate : Classified as WHO Hazard Category III (slightly hazardous) .
  • Ethofumesate : Regulatory status varies, but sulfonate esters generally exhibit moderate toxicity profiles.
  • Target Compound : Toxicity data are absent. Structural analogs suggest that alkyl ketones may have higher acute toxicity than sulfonates, necessitating specific toxicological studies.

Physicochemical Properties

  • Solubility : Sulfonate esters (e.g., Benfuresate) are more water-soluble than the ketone-containing target compound, impacting formulation strategies.
  • Stability : The ketone group may undergo redox metabolism, whereas sulfonate esters resist enzymatic degradation .

Biological Activity

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one is an organic compound with a complex structure that includes a benzofuran ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C16H22OC_{16}H_{22}O. It features a unique arrangement of functional groups that may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H22O
Molecular Weight246.35 g/mol
InChIInChI=1S/C16H22O2/c1-5...

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The benzofuran moiety may facilitate binding to active sites on proteins, altering their conformation and modulating cellular processes.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as PI3K/AKT/mTOR.
  • Neuroprotective Effects : Similar compounds have shown promise in inhibiting monoamine oxidase (MAO) activity, which is relevant for neurodegenerative diseases. The structural features of this compound may also contribute to neuroprotective properties.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
  • Inhibition of Enzymatic Activity : Research on similar benzofuran compounds indicated potent inhibition of MAO-B, suggesting that this compound may also possess similar inhibitory properties .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

CompoundBiological ActivityNotes
2-Hydroxy-3,3-dimethylbenzofuranAnticancerInduces apoptosis in cancer cells
4-Methoxybenzofuran derivativesMAO inhibitionPotential neuroprotective effects
1-(2H-benzodioxolyl) derivativesAntioxidantExhibits ROS generation

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